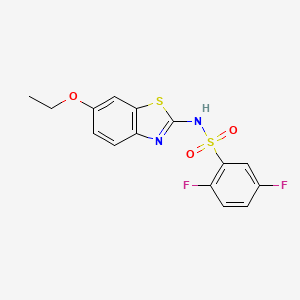
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 371.43 g/mol.
Mecanismo De Acción
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that are required for cell division. MPAA binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MPAA has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been found to have anti-inflammatory and anti-angiogenic effects. MPAA has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which is important in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPAA in lab experiments is its relatively simple synthesis process. MPAA is also highly soluble in organic solvents, which makes it easy to work with in a laboratory setting. However, one of the limitations of using MPAA is its potential toxicity. MPAA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving MPAA. One potential direction is the development of MPAA-based cancer therapies. MPAA has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in animal and human trials. Another potential direction is the development of MPAA-based anti-inflammatory and anti-angiogenic therapies. MPAA has been shown to have significant effects on these processes, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to determine the safety and toxicity of MPAA, particularly in animal and human trials.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 4-methoxyphenylboronic acid and 2-phenoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields MPAA as the final product. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MPAA is in the field of cancer research. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-18-14-11-17(12-15-18)13-16-22(24)23-20-9-5-6-10-21(20)26-19-7-3-2-4-8-19/h2-16H,1H3,(H,23,24)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYDWFYGGCMZOU-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)
![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)
![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)


![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)